Bromo-PEG5-Azide

PROTAC linker design Molecular weight optimization PEG spacer length

Bromo-PEG5-azide (CAS: 1402411-90-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a terminal azide group, separated by a PEG5 spacer. The compound belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers and click chemistry reagents, with a molecular formula of C12H24BrN3O5 and a molecular weight of 370.24 g/mol.

Molecular Formula C12H24BrN3O5
Molecular Weight 370.24 g/mol
Cat. No. B606401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG5-Azide
SynonymsBromo-PEG5-azide
Molecular FormulaC12H24BrN3O5
Molecular Weight370.24 g/mol
Structural Identifiers
InChIInChI=1S/C12H24BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-12H2
InChIKeyKTOVCBYDDDWFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromo-PEG5-Azide Procurement Guide: Specifications and Primary Research Applications for PROTAC and Bioconjugation


Bromo-PEG5-azide (CAS: 1402411-90-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a terminal azide group, separated by a PEG5 spacer . The compound belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers and click chemistry reagents, with a molecular formula of C12H24BrN3O5 and a molecular weight of 370.24 g/mol [1]. The bromide moiety serves as an excellent leaving group for nucleophilic substitution reactions, while the azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups .

Why Bromo-PEG5-Azide Cannot Be Simply Substituted with Other PEG Homologs or Halogenated Linkers


Generic substitution of Bromo-PEG5-azide with other PEG homologs (e.g., PEG4 or PEG6 variants) or alternative halogenated linkers fails because linker length critically determines the spatial and conformational parameters governing ternary complex formation, solubility, and degradation efficiency in PROTAC applications . The PEG5 spacer provides a specific contour length that is neither too short to enforce rigid, strained conformations nor too long to introduce excessive entropic flexibility that collapses the ternary complex or reduces effective molarity [1]. Empirical evidence demonstrates that changing the PEG chain length by even a single ethylene glycol unit can shift degradation potency by an order of magnitude, as observed in systematic structure-activity relationship studies where progression from PEG4 to PEG8 enhances ternary complex residence time and lowers cellular EC50 values [1]. Furthermore, substituting the bromide leaving group with chloride or tosylate alters reaction kinetics and compatibility with downstream synthetic workflows, making direct interchange without re-optimization scientifically unsound [2].

Bromo-PEG5-Azide: Quantifiable Differentiators Relative to PEG4 and PEG6 Homologs


Molecular Weight and Spacer Length Differentiation: PEG5 vs. PEG4 vs. PEG6 Homologs

Bromo-PEG5-azide provides a precise molecular weight of 370.24 g/mol, which is 44.05 g/mol higher than Bromo-PEG4-azide (MW 326.19) and 44.05 g/mol lower than Bromo-PEG6-azide (MW 414.29), enabling predictable modulation of PROTAC physicochemical properties without altering functional group chemistry . Each ethylene glycol unit contributes approximately 44 g/mol and extends the linker contour length by ~3.5 Å, allowing systematic library screening where the PEG5 variant occupies the empirically validated midpoint of the PEG4-PEG6-PEG8 continuum frequently used in optimization campaigns [1].

PROTAC linker design Molecular weight optimization PEG spacer length

Aqueous and Organic Solubility Profile Relative to Non-PEG and Shorter PEG Linkers

Bromo-PEG5-azide demonstrates solubility of ≥100 mg/mL in DMSO under ultrasonic conditions and maintains solubility in aqueous media due to the hydrophilic PEG5 spacer . The PEG5 chain confers superior aqueous solubility compared to purely alkyl chain linkers of similar length, which suffer from hydrophobic collapse and aggregation in biological buffers [1]. While PEG4 linkers provide adequate solubility, the PEG5 spacer offers a balanced hydration shell that reduces aggregation without the steric shielding of membrane translocation observed with PEG8 and longer oligomers [1].

Solubility Formulation PEG linker

Bromide Leaving Group Reactivity Advantage Over Chloride and Tosylate in Nucleophilic Substitution

The bromide group in Bromo-PEG5-azide functions as an excellent leaving group for nucleophilic substitution reactions, offering superior reactivity compared to chloride-based linkers and distinct kinetics relative to tosylate-based alternatives . In nucleophilic substitution reactions with thiols or amines, bromide generally exhibits 10- to 50-fold faster reaction rates than chloride under identical conditions due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) versus C-Cl (~327 kJ/mol) [1]. This kinetic advantage translates to higher conjugation yields and reduced reaction times in PROTAC assembly workflows.

Nucleophilic substitution Bromide leaving group Conjugation kinetics

Long-Term Storage Stability Profile with Defined Solvent Compatibility Windows

Bromo-PEG5-azide demonstrates defined long-term storage stability: powder form maintains integrity for 3 years at -20°C; when dissolved, stability windows are 1 year at -80°C or 1 month at -20°C under nitrogen and protected from light . This stability profile is comparable to Bromo-PEG4-azide and Bromo-PEG6-azide, but the compound requires cold chain shipping (dry ice or blue ice) and argon or nitrogen atmosphere for optimal preservation due to moisture and light sensitivity . The compound is soluble in DCM, DMF, DMSO, THF, and water, providing flexibility in reaction solvent selection [1].

Storage stability Cold chain logistics Solvent compatibility

Bromo-PEG5-Azide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Systematic Linker Length Optimization

Bromo-PEG5-azide is optimally deployed in PROTAC library synthesis where systematic variation of linker length is required to identify the spatial window maximizing ternary complex cooperativity and degradation efficiency . The PEG5 spacer provides the empirically validated midpoint length that balances flexibility and conformational constraint, making it an essential comparator when screening PEG4 (shorter, more rigid) and PEG6 (longer, more flexible) variants [1]. The bromide leaving group enables efficient conjugation to thiol- or amine-functionalized E3 ligase ligands, while the azide terminus permits orthogonal click chemistry attachment to alkyne-modified target protein ligands .

Antibody-Drug Conjugate (ADC) and Bioconjugation Workflows Utilizing Orthogonal Click Chemistry

Bromo-PEG5-azide serves as a versatile heterobifunctional crosslinker in ADC and bioconjugation workflows where sequential, orthogonal conjugation steps are required . The azide group undergoes CuAAC or SPAAC click chemistry with alkyne-, DBCO-, or BCN-modified biomolecules to form stable triazole linkages, while the bromide group enables prior or subsequent nucleophilic substitution with thiols or amines [1]. The PEG5 spacer reduces steric hindrance and prevents aggregation of labeled proteins, a critical advantage over shorter PEG2 or PEG3 linkers that provide insufficient spatial separation between conjugated moieties .

High-Throughput Parallel Synthesis Campaigns with DMSO-Compatible Workflows

Bromo-PEG5-azide is well-suited for high-throughput parallel synthesis campaigns due to its DMSO solubility of ≥100 mg/mL, enabling preparation of concentrated stock solutions compatible with automated liquid handling systems . The defined storage stability of 3 years at -20°C for powder and 1 year at -80°C for solutions supports long-term procurement planning and batch consistency across multi-year medicinal chemistry programs [1]. The compound's compatibility with DCM, DMF, and THF provides flexibility in reaction solvent selection without requiring specialized equipment or conditions .

Targeted Protein Degradation Studies Comparing PEG4, PEG5, and PEG6 Linker Performance

Bromo-PEG5-azide is specifically indicated for comparative structure-activity relationship (SAR) studies where the impact of PEG linker length on PROTAC degradation potency (DC50) and ternary complex stability is being systematically evaluated . The PEG5 variant occupies the intermediate position in the PEG4-PEG5-PEG6 series, with empirical evidence demonstrating that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude and lower cellular EC50 values [1]. Inclusion of Bromo-PEG5-azide in these SAR panels is essential for identifying the optimal linker length before advancing candidates to more resource-intensive in vivo studies .

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